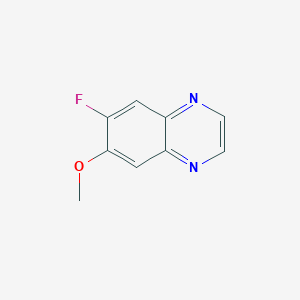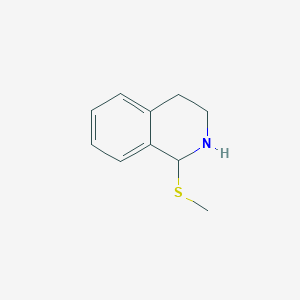![molecular formula C9H8O4 B11912397 Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[3This compound is notable for its rigid spirocyclic backbone, which provides greater steric bulk compared to conventional aromatic dicarboxylates . This unique structure has significant implications for its chemical behavior and applications.
Méthodes De Préparation
The synthesis of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Analyse Des Réactions Chimiques
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology, it is studied for its potential interactions with biological molecules. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Spiro[33]hepta-1,5-diene-2,6-dicarboxylic acid can be compared to other spirocyclic dicarboxylates, such as Spiro[33]heptane-2,6-dicarboxylic acid While both compounds share a spirocyclic structure, the presence of double bonds in Spiro[3This compound’s non-aromatic nature also distinguishes it from aromatic dicarboxylates like terephthalic acid .
Propriétés
Formule moléculaire |
C9H8O4 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
spiro[3.3]hepta-2,6-diene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13) |
Clé InChI |
GWJZNSDTKWTCQU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC12CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



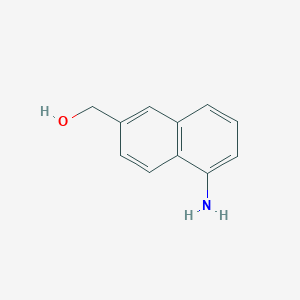
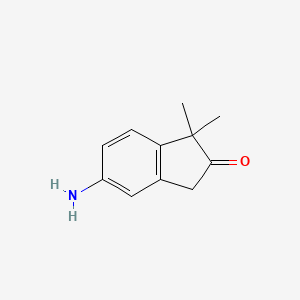

![7-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11912334.png)

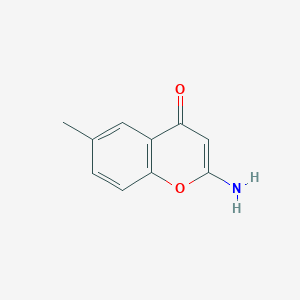




![4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
